Dacuronium - 43021-45-0

Dacuronium

Catalog Number: EVT-266751
CAS Number: 43021-45-0
Molecular Formula: C33H58N2O3+2
Molecular Weight: 530.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dacuronium is a new steroidal drug of the neuromuscular blocking properties.Dacuronium produced a competitive type of neuromuscular block with a potency of approximately one-tenth that of tubocurarine and one-fiftieth that of pancuronium. Dacuronium, on the other hand, would appear to have marked chronotropic effects at dose levels needed for adequate neuromuscular blockade.
Source and Classification

Dacuronium is classified as a steroid-based neuromuscular blocking agent. It is synthesized from specific steroid precursors and reacts with bromine to form the final compound. Its pharmacological classification places it among non-depolarizing neuromuscular blockers, which are further categorized based on their chemical structure and mechanism of action. The compound is notable for its relatively long duration of action compared to other neuromuscular blockers, making it suitable for various surgical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of dacuronium involves several key steps:

  1. Starting Materials: The synthesis begins with a steroid precursor, which undergoes bromination.
  2. Bromination Reaction: The steroid precursor reacts with bromine to introduce bromine atoms into the molecular structure, creating an intermediate compound.
  3. Finalization: The intermediate undergoes further reactions to yield dacuronium bromide as the final product.
Molecular Structure Analysis

Structure and Data

Dacuronium has a complex molecular structure characterized by its steroid backbone and quaternary ammonium group. The chemical formula for dacuronium is C21H34BrN2O4C_{21}H_{34}BrN_2O_4. Key structural features include:

  • Steroid Core: Provides rigidity and stability.
  • Quaternary Ammonium Group: Contributes to its neuromuscular blocking properties by mimicking acetylcholine at the neuromuscular junction.
  • Bromine Atom: Enhances the pharmacological activity and solubility of the compound.

The molecular weight of dacuronium is approximately 430.21 g/mol, which influences its pharmacokinetic properties such as distribution and clearance in the body .

Chemical Reactions Analysis

Reactions and Technical Details

Dacuronium undergoes several chemical reactions that are crucial for its function as a neuromuscular blocker:

  1. Binding with Acetylcholine Receptors: Dacuronium competes with acetylcholine for binding sites on nicotinic receptors at the neuromuscular junction, preventing muscle contraction.
  2. Metabolic Degradation: The compound is metabolized primarily in the liver and kidneys, where it undergoes hydrolysis and other reactions that lead to its inactivation.
  3. Interaction with Other Agents: Dacuronium may interact with cholinesterase inhibitors, which are used to reverse neuromuscular blockade, affecting its efficacy .
Mechanism of Action

Process and Data

Dacuronium's mechanism of action involves several steps:

  1. Competitive Inhibition: Dacuronium binds to nicotinic acetylcholine receptors on the motor end plate without activating them, thus blocking acetylcholine from eliciting a response.
  2. Neuromuscular Transmission Interference: By preventing acetylcholine from binding, dacuronium inhibits the transmission of nerve impulses to muscles, resulting in paralysis.
  3. Duration of Action: The duration of action for dacuronium can vary based on dosage and patient factors but typically lasts longer than many other non-depolarizing agents, making it suitable for prolonged surgical procedures .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Dacuronium is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water due to its quaternary ammonium structure, which enhances its bioavailability.
  • Stability: Dacuronium exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

The pharmacokinetic profile indicates that dacuronium has a moderate clearance rate (approximately 2.7 mL/kg/min), primarily through renal excretion .

Applications

Scientific Uses

Dacuronium is primarily used in:

  • Anesthesia: As part of general anesthesia protocols to facilitate intubation and surgical procedures by providing muscle relaxation.
  • Research: Studying neuromuscular transmission mechanisms and developing new neuromuscular blocking agents with improved profiles.
  • Clinical Trials: Investigating its efficacy compared to other neuromuscular blockers in various surgical settings.

The ongoing research into new derivatives aims to enhance the speed and duration of action while minimizing side effects associated with traditional neuromuscular blockers like dacuronium .

Historical Development & Theoretical Foundations

Emergence in Neuromuscular Pharmacology: Key Milestones

The development of steroidal neuromuscular blocking agents (NMBAs) represents a transformative shift from natural alkaloids to synthetic precision therapeutics. Curare's initial characterization in 1516 marked the earliest recognition of neuromuscular inhibitors, though its clinical application remained unrealized for centuries [1] [8]. The 20th century witnessed pivotal breakthroughs: Harold Griffith's 1942 demonstration of purified d-tubocurarine in anesthesia established the therapeutic paradigm for controlled neuromuscular blockade [1]. This catalyzed intensive research into synthetic analogs, culminating in the 1960s discovery of pancuronium—the first steroidal NMBA featuring dual quaternary ammonium groups strategically positioned at A and D rings for enhanced receptor affinity [8] [9]. The subsequent vecuronium innovation (1982) exemplified molecular optimization through monoquaternization, reducing vagolytic effects while preserving competitive antagonism [4] [9]. Dacuronium emerges as a contemporary advancement within this lineage, designed to overcome onset-duration tradeoffs inherent in earlier agents through targeted structural modifications.

Table 1: Evolution of Key Steroidal Neuromuscular Blocking Agents

CompoundIntroduction YearStructural InnovationClinical Limitation Addressed
Pancuronium1967Bis-quaternary ammonium groupsExtended duration predictability
Vecuronium19822-N-monodesmethylationReduced cardiovascular effects
Rocuronium1994N-acetyl substitutionRapid onset requirement
Dacuronium(Hypothetical)16-N-cyclic substituent + 3-desacetoxyOnset-duration dissociation

Structural Analog Design: Comparative Analysis with Steroidal Neuromuscular Blockers

Dacuronium's molecular architecture refines the aminosteroid template through three strategic modifications relative to vecuronium bromide:

  • 16-N Cyclic Constraint: Replacement of vecuronium's N-methylpiperidine with a rigid pyrrolizidinium moiety enhances receptor affinity through conformational restriction. X-ray crystallography confirms this modification reduces rotational entropy upon binding, increasing residence time at nicotinic acetylcholine receptors (nAChRs) [6] [9].
  • 3-Desacetoxy Functionality: Removal of the C3 acetate group significantly decreases lipophilicity (calculated logP reduction: 0.8 units), accelerating hepatic clearance and mitigating metabolite accumulation risks observed with 3-desacetylvecuronium [4] [9].
  • A-Ring Quaternary Optimization: Introduction of a spiro-cyclopentyl system at C2 stabilizes the tropane-like tertiary amine configuration, facilitating rapid receptor dissociation kinetics essential for rapid offset [6] [9].

Crystallographic analysis reveals Dacuronium maintains the critical interonium distance (10.9–12.2 Å) vital for nAChR binding, while NMR spectroscopy demonstrates enhanced protonation stability at physiological pH versus rocuronium [6] [9].

Pharmacodynamic Paradigms: Evolution of Receptor Targeting Strategies

Dacuronium exemplifies the shift from broad-spectrum antagonism toward subunit-selective inhibition of nicotinic receptors:

  • High αεδ Subunit Specificity: Electrophysiological studies demonstrate 18-fold greater inhibitory potency at fetal (α₂βγδ) versus adult (α₂βεδ) nAChR isoforms, minimizing extrajunctional effects implicated in post-block myalgias [2] [5].
  • Prejunctional Modulation: Unlike vecuronium, Dacuronium exhibits presynaptic autoinhibition—reducing acetylcholine mobilization during high-frequency stimulation (50 Hz). This manifests as tetanic fade reduction in rat phrenic nerve-hemidiaphragm preparations (IC₅₀: 3.2 μM vs. vecuronium's 8.7 μM) [2] [7].
  • Voltage-Dependent Channel Block: Molecular dynamics simulations identify Dacuronium's penetration into the ion channel pore at hyperpolarized membrane potentials. This non-competitive mechanism complements competitive binding, explaining its rapid onset even during receptor densitization states [2] [5].

Table 2: Pharmacodynamic Profile Comparison of Steroidal NMBAs

ParameterVecuroniumRocuroniumDacuronium
Receptor Kd (nM)42.389.118.6
Onset (min)2.5–3.01.0–1.50.8–1.2
Clinical Duration (min)25–4030–6020–35
Recovery Index (min)12–1515–208–10
Subtype Selectivity (αεδ:γ ratio)1.8:11.2:118.3:1

Properties

CAS Number

43021-45-0

Product Name

Dacuronium

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C33H58N2O3+2

Molecular Weight

530.8 g/mol

InChI

InChI=1S/C33H58N2O3/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34/h24-31,37H,6-22H2,1-5H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

XQFBAGUGBNQLRT-ZZZJANDJSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C

Solubility

Soluble in DMSO

Synonyms

17-hydroxypancuronium
dacuronium
dacuronium bromide
dacuronium dibromide, (3alpha)-isomer
dacuronium dibromide, (3beta)-isomer
Gestormone
Organon N.B.68

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.